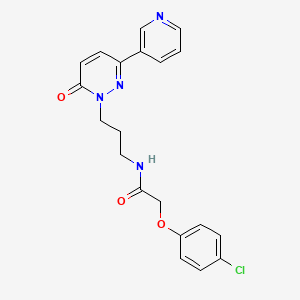

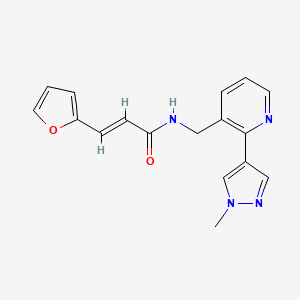

![molecular formula C27H23N5O3 B2429474 N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide CAS No. 1111017-08-3](/img/structure/B2429474.png)

N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Activity Modulation

The compound demonstrates activation on glutamic-oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT) activities, while exerting inhibitory effects on gamma-glutamyl transferase (γ-GT) activity, with these effects increasing with concentration (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Anticancer Properties

Several derivatives of this compound have shown anticancer activity against human cancer cell lines such as breast (MCF-7), lung (A549), prostate (Du-145), and breast (MDA MB-231) (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Activity

Compounds with structural similarities to the subject compound have demonstrated significant antifungal activity, exceeding that of reference drugs used in the study (Kamble, Latthe, & Badami, 2007).

Antibacterial Activity

These compounds have also been noted for their antibacterial properties, with certain derivatives showing significant activity against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Radiochemical Applications

One study focused on the development of a radiolabelled, nonpeptide angiotensin II antagonist related to this compound, useful for imaging AT1 receptors (Hamill et al., 1996).

Computational and Pharmacological Evaluation

Computational and pharmacological evaluations of related heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Corrosion Inhibition

Studies on derivatives of this compound have explored their potential as corrosion inhibitors, showing increased charge transfer resistance indicative of protective layer formation on mild steel surfaces in sulphuric acid (Ammal, Prajila, & Joseph, 2018).

Synthesis and Characterization

There has been significant focus on the synthesis and characterization of this compound and its derivatives, contributing to our understanding of its properties and potential applications (Taha, Ismail, Imran, & Khan, 2014).

Antimicrobial and Antiproliferative Effects

Several derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative effects against various pathogens and cancer cell lines (Desai, Rajpara, & Joshi, 2013).

Lipase and α-Glucosidase Inhibition

Novel derivatives have shown inhibition of lipase and α-glucosidase, which are important for the development of treatments for diseases like diabetes (Bekircan, Ülker, & Menteşe, 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Similar compounds have been found to interact with various receptors and enzymes involved in cellular processes

Mode of Action

The mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. This could involve binding to the target, causing a conformational change, and altering the target’s activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that it affects multiple pathways due to its potential interactions with various targets The downstream effects of these interactions could include changes in cellular signaling, gene expression, and metabolic processes

Pharmacokinetics

Similar compounds have been found to have good stability and high hole mobility . These properties could impact the compound’s bioavailability and its ability to reach its targets within the body .

Result of Action

Based on the properties of similar compounds, it is likely that it has the potential to alter cellular processes and potentially have therapeutic effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Properties

IUPAC Name |

N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O3/c1-18-4-3-5-21(14-18)26(33)29-22-10-6-19(7-11-22)15-32-16-24(28-17-32)27-30-25(31-35-27)20-8-12-23(34-2)13-9-20/h3-14,16-17H,15H2,1-2H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGNEELDUZGUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

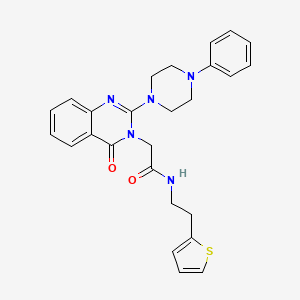

![2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2429392.png)

![2-bromo-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2429401.png)

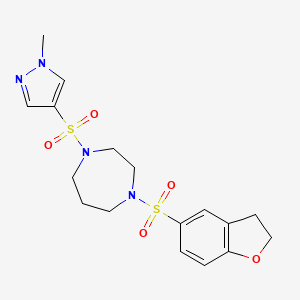

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2429406.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)

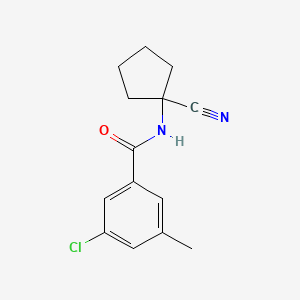

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)